Superior Oral Bioavailability of SPRC in Preclinical Models
SPRC exhibits exceptionally high and dose-linear oral bioavailability in rats, a key advantage for in vivo studies. Its oral bioavailability is consistently above 90% across a wide dose range, which is a critical parameter for ensuring consistent systemic exposure compared to many other H2S donors that require parenteral administration or have erratic absorption [1]. This property supports its classification as a BCS class I drug [2].
| Evidence Dimension | Oral Bioavailability (F) in Rats |
|---|---|
| Target Compound Data | 96.6% (25 mg/kg), 97.0% (75 mg/kg), 94.7% (225 mg/kg) [1] |
| Comparator Or Baseline | Linear pharmacokinetics across 25–225 mg/kg dose range; BCS Class I classification [2] |
| Quantified Difference | Bioavailability >90% across all tested doses, demonstrating consistent and high absorption. |
| Conditions | In vivo Sprague-Dawley rat model; HPLC-MS/MS analysis of plasma samples following oral and intravenous administration [1]. |
Why This Matters
High and predictable oral bioavailability simplifies in vivo experimental design, reduces animal-to-animal variability, and is a key differentiator for procurement in preclinical drug development programs.
- [1] Zheng Y, Zhu J, Ma G, Zhu Q, Yang P, Tan B, et al. Determination of S-propargyl-cysteine in rat plasma by mixed-mode reversed-phase and cation-exchange HPLC-MS/MS method and its application to pharmacokinetic studies. J Pharm Biomed Anal. 2011 Apr 5;54(5):1187-91. View Source
- [2] Ma G, Liu H, Shi Q, Cai W, Zhang Y, Zhang P, et al. Physicochemical characteristics and gastrointestinal absorption behaviors of S-propargyl-cysteine, a potential new drug candidate for cardiovascular protection and antitumor treatment. 2014. View Source
